2,3-Difluorobenzylmethylsulfone
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Overview
Description
2,3-Difluorobenzylmethylsulfone is a chemical compound with the molecular formula C8H8F2O2S and a molecular weight of 206.21 g/mol . It is a biochemical used in proteomics research and has various applications in scientific research . The compound is characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to a methylsulfone group.
Preparation Methods
The synthesis of sulfones, including 2,3-Difluorobenzylmethylsulfone, can be achieved through several methods:
Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the direct sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides to form sulfones.
Addition to Alkenes and Alkynes: Sulfones can also be synthesized by the addition of sulfonyl compounds to alkenes and alkynes.
Metal-Catalyzed Coupling Reactions: Recent advances have shown that metal-catalyzed coupling reactions can be used to synthesize sulfones.
Chemical Reactions Analysis
2,3-Difluorobenzylmethylsulfone undergoes various chemical reactions, including:
Reduction: Reduction of the sulfone group can lead to the formation of sulfides.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include hydrogen peroxide, sulfonyl chlorides, alkyl halides, and palladium catalysts. The major products formed from these reactions include sulfoxides, sulfides, and coupled products .
Scientific Research Applications
2,3-Difluorobenzylmethylsulfone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluorobenzylmethylsulfone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its use in research and industry .
Comparison with Similar Compounds
2,3-Difluorobenzylmethylsulfone can be compared with other similar compounds such as:
Difluoromethyl 2-pyridyl sulfone: This compound is used as a versatile reagent in organic synthesis.
3,5-Difluorobenzenesulfonamide: This compound has applications in medicinal chemistry.
Sulfonimidates: These compounds are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its specific substitution pattern and its applications in proteomics research .
Properties
IUPAC Name |
1,2-difluoro-3-(methylsulfonylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAOCXFGAIYWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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